molecular formula C9H10F3NO2 B8323256 4-t-Butoxy-2,3,6-trifluoro-5-hydroxypyridine

4-t-Butoxy-2,3,6-trifluoro-5-hydroxypyridine

Cat. No. B8323256
M. Wt: 221.18 g/mol
InChI Key: QDVDYISGALTWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Butoxy-2,3,6-trifluoro-5-hydroxypyridine is a useful research compound. Its molecular formula is C9H10F3NO2 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-t-Butoxy-2,3,6-trifluoro-5-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-t-Butoxy-2,3,6-trifluoro-5-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-t-Butoxy-2,3,6-trifluoro-5-hydroxypyridine

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

2,5,6-trifluoro-4-[(2-methylpropan-2-yl)oxy]pyridin-3-ol

InChI

InChI=1S/C9H10F3NO2/c1-9(2,3)15-6-4(10)7(11)13-8(12)5(6)14/h14H,1-3H3

InChI Key

QDVDYISGALTWAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC(=C1F)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 11.16 g (54.39 mmol) sample of 4-t-butoxy-2,3,6-trifluoropyridine, from Example 253 step b above, was dissolved in 50 mL of THF, and the solution was cooled to -78° C. To this solution was added LDA (65.6 mmol) with stirring for 30 min, during which a solid preciptated. To this mixture was added 7.5 mL of trimethoxyborane, with stirring for 25 min at -78° C. To this mixture was added 10 mL of acetic acid, and the mixture was stirred and allowed to warm to room temperature. Next was added 100 mL of 30% hydrogen peroxide and 100 mL of 2N sodium hydroxide while cooling in an ice bath. The mixture was then stirred at room temperature for 16 hours, and quenched with saturated NH4Cl solution. The mixture was extracted with ether, and the extract was washed with brine and dried over MgSO4. The solvent was removed under vacuum, and the residue was purified by flash chromatography on silica gel, eluting with 1:8 ethyl acetate:hexane. Removal of the solvent gave 9.769 g of the title product as a colorless liquid.
Name
4-t-butoxy-2,3,6-trifluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
65.6 mmol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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